![molecular formula C14H13NO3 B8139880 Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate](/img/structure/B8139880.png)
Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
The methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate scaffold is used for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives, which are useful in medicinal chemistry (Ruano et al., 2005).
A method for synthesizing methyl 3-amino-4-(het)aryl-1H-pyrrole-2-carboxylates was developed, providing valuable building blocks for accessing nitrogen heterocycles with potential therapeutic applications (Rochais et al., 2004).
A one-pot synthesis approach for methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides was developed, which introduces a substituent at the pyrrole nitrogen (Galenko et al., 2015).
A study demonstrated the effective use of ethyl acetoacetate for synthesizing new compounds from 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one/-thione compounds with moderate to good yields (Önal et al., 2010).
A simple approach was developed for the synthesis of methyl 4-imidazolylpyrrole-2-carboxylates from readily available compounds, 5-methoxyisoxazoles and phenacylimidazolium salts, under hybrid Fe(II)/Et3N relay catalysis (Galenko et al., 2015).
Thermolysis of 1-(methylideneamino)-1H-pyrrole-2,3-diones was used to synthesize pyrazolooxazines via [4 + 2]-cycloaddition of azomethine imines to alkenes, demonstrating a novel approach to these compounds (Zhulanov et al., 2017).
properties
IUPAC Name |
methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)13(16)11-7-12(15-8-11)14(17)18-2/h3-8,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWHGOGUUDHOAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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